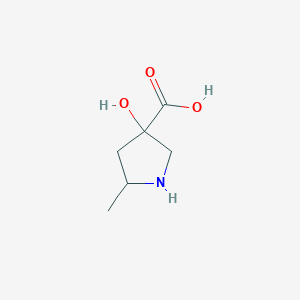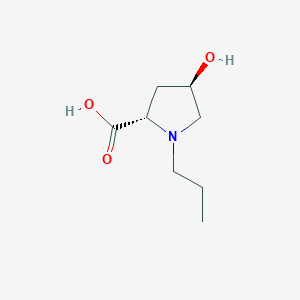
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine is an organosulfur compound with a unique structure that includes a thiomorpholine ring substituted with a chloromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiomorpholine derivatives without the sulfonyl group.
Scientific Research Applications
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethanesulfonyl-2,2-dimethylpiperidine
- 4-Chloromethanesulfonyl-2,2-dimethylmorpholine
- 4-Chloromethanesulfonyl-2,2-dimethylpyrrolidine
Uniqueness
4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine is unique due to its thiomorpholine ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the thiomorpholine ring’s properties are advantageous.
Properties
Molecular Formula |
C7H14ClNO2S2 |
|---|---|
Molecular Weight |
243.8 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C7H14ClNO2S2/c1-7(2)5-9(3-4-12-7)13(10,11)6-8/h3-6H2,1-2H3 |
InChI Key |
PAWLDLVWJFJTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)S(=O)(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)




![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
